

# Application Notes: The Experimental Use of fMLFK in Live-Cell Imaging

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## Compound of Interest

Compound Name: *N*-Formyl-Met-Leu-Phe-Lys

Cat. No.: B549766

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## Introduction

N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) is a synthetic N-formylated peptide that acts as a potent chemoattractant for various immune cells, particularly neutrophils.[1][2] Like other N-formyl peptides, fMLFK is recognized by Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) crucial for the innate immune response to bacterial infections and inflammation.[3][4] Live-cell imaging techniques utilizing fMLFK provide a powerful tool to study the dynamic cellular processes involved in inflammation, immune cell trafficking, and receptor signaling in real-time.[5] These studies are vital for understanding disease pathogenesis and for the development of novel therapeutics targeting inflammatory disorders.[6]

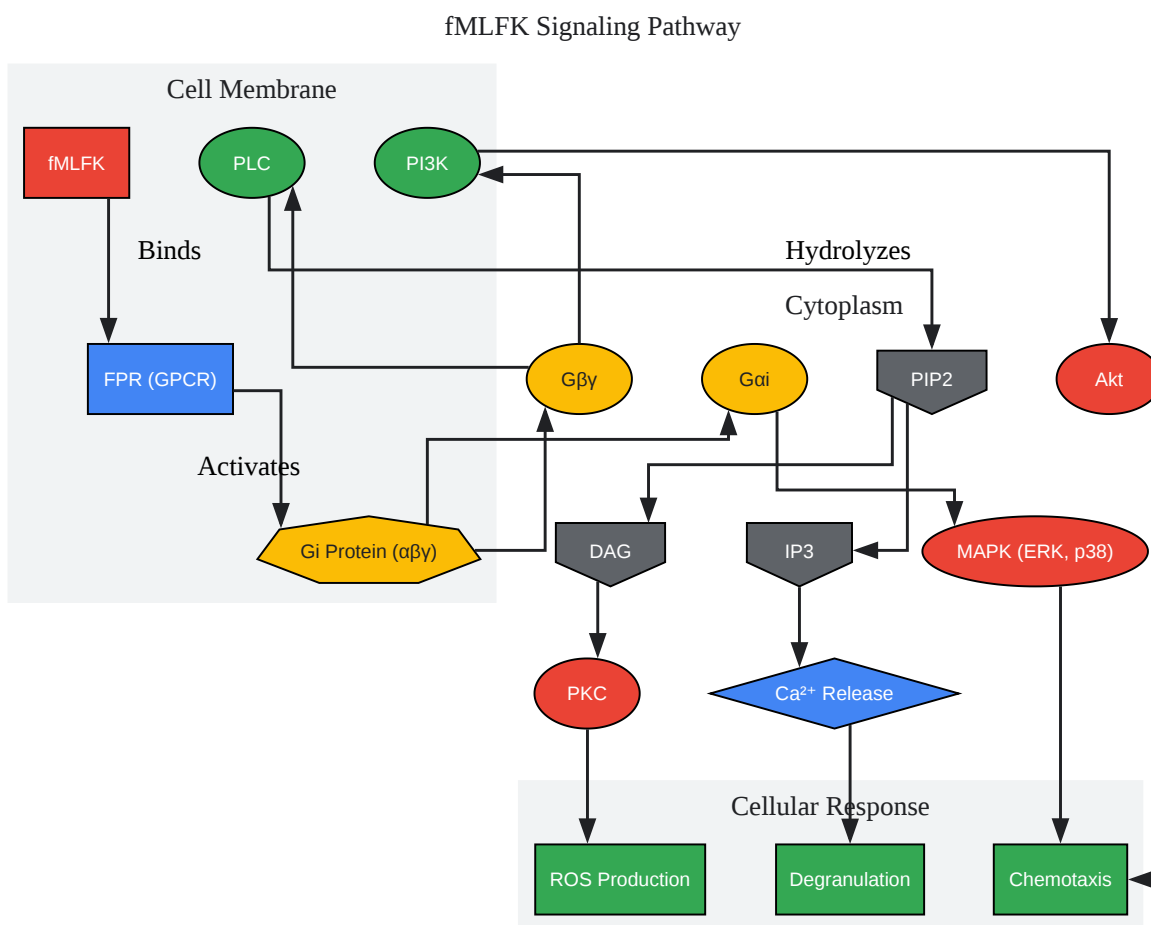
## Mechanism of Action: FPR Signaling

fMLFK primarily exerts its effects by binding to and activating FPRs, such as FPR1 and FPR2, which are expressed on the surface of leukocytes.[2][7] This ligand-receptor interaction initiates a cascade of intracellular signaling events. The receptor, coupled to an inhibitory G-protein (G $\alpha$ i), facilitates the exchange of GDP for GTP, leading to the dissociation of the G $\alpha$ i and G $\beta$  $\gamma$  subunits.[8][9]

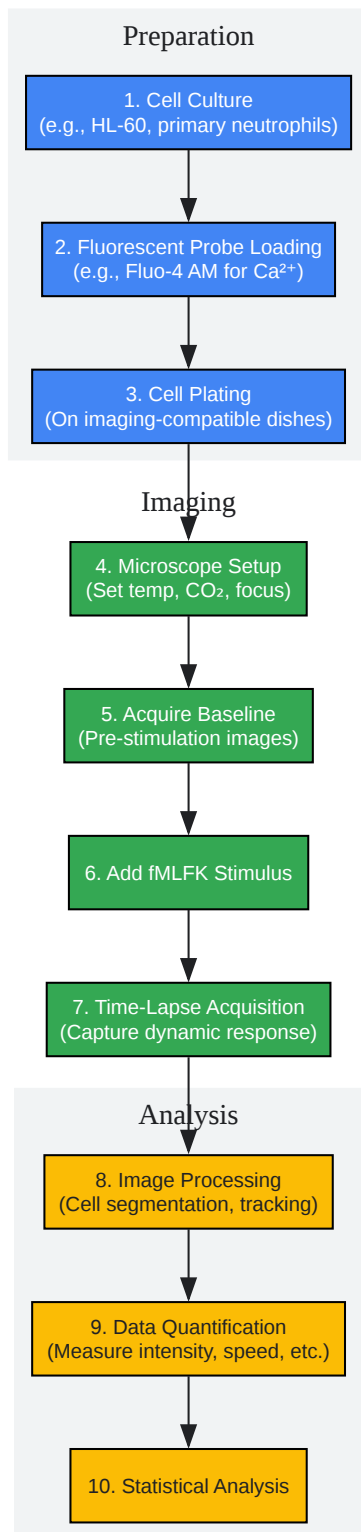
These dissociated subunits trigger multiple downstream pathways:

- Phospholipase C (PLC) Pathway: The G $\beta\gamma$  subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[3][10] IP<sub>3</sub> induces the release of calcium (Ca<sup>2+</sup>) from intracellular stores, while DAG activates Protein Kinase C (PKC).[10]
- PI3K/Akt Pathway: This pathway is crucial for regulating chemotaxis, cell survival, and the production of reactive oxygen species (ROS).[11][12]
- MAPK Pathway: Activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2 and p38 is involved in gene expression, cytokine production, and chemotaxis.[7][13]

The culmination of these signaling events leads to characteristic cellular responses, including chemotaxis (directed cell movement), degranulation, and the generation of a respiratory burst.  
[8][9]



## General Experimental Workflow

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